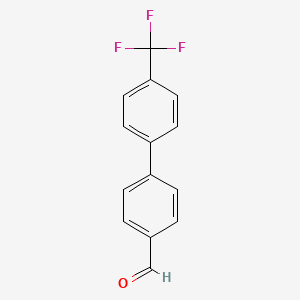

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

描述

Historical Context and Significance

Initially, the application of biphenyl (B1667301) derivatives was prominent in industrial chemicals, most notably as polychlorinated biphenyls (PCBs), which were used as dielectric fluids and heat transfer agents. wikipedia.orgarabjchem.org However, with growing understanding of their environmental impact, the focus shifted. Synthetic chemists began to recognize the biphenyl moiety as a privileged scaffold in drug discovery and a core component in materials science. arabjchem.orgrsc.org Today, the biaryl axis is a central building block in a vast number of molecules, including pharmacologically active products, chiral reagents for asymmetric synthesis, liquid crystals, and fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgfrontiersin.org Several FDA-approved drugs feature the biphenyl core, highlighting its continued importance in medicinal chemistry. frontiersin.org

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Core structure in drugs (e.g., anti-inflammatory, anti-cancer) | Provides a rigid framework for orienting functional groups to interact with biological targets. biosynce.comfrontiersin.org |

| Materials Science | Liquid crystals, OLEDs | The rigid, elongated structure is ideal for creating ordered molecular assemblies. arabjchem.orgrsc.org |

| Agrochemicals | Fungicides, Herbicides | Serves as a stable chemical backbone for various pesticidal compounds. wikipedia.orgarabjchem.org |

| Organic Synthesis | Chiral ligands and reagents | Atropisomerism in substituted biphenyls is exploited for asymmetric catalysis. arabjchem.org |

Structure

3D Structure

属性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMSXOOFWOOYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382230 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90035-34-0 | |

| Record name | 4′-Trifluoromethylbiphenyl-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl Biphenyl 4 Carbaldehyde and Its Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the efficient construction of the biphenyl (B1667301) scaffold of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde. The Suzuki-Miyaura coupling is the most prominent of these methods, though other palladium-catalyzed approaches are also being explored.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. For the synthesis of this compound, two primary disconnection approaches are viable: the coupling of 4-formylphenylboronic acid with a 4-halobenzotrifluoride or the reaction of 4-(trifluoromethyl)phenylboronic acid with a 4-halobenzaldehyde.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters. The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the desired biphenyl product.

Temperature: Reaction temperatures for Suzuki-Miyaura couplings typically range from room temperature to refluxing conditions, often between 80°C and 110°C. Higher temperatures can increase reaction rates but may also lead to undesired side reactions, such as deboronation of the boronic acid or decomposition of the catalyst.

Solvents: A variety of solvents can be employed, often in biphasic mixtures with water. Common organic solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and ethanol (B145695). The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. For instance, a mixture of toluene and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.

Bases: The base plays a crucial role in the transmetalation step of the catalytic cycle. A range of inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. For electron-deficient substrates, such as those containing a trifluoromethyl group, careful selection of the base is critical to avoid side reactions like boronic acid homocoupling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Analogs of this compound

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde (B125591) | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | Pd(OAc)₂ | SPhos | Na₂CO₃ | Toluene/H₂O | 100 | Good |

| 3 | 2-Bromo-1,3-bis(trifluoromethyl)benzene | 4-Formylphenylboronic acid | Pd(OAc)₂ | SPhos | Na₂CO₃ | Toluene/H₂O | 100 | Good |

| 4 | 4-Chlorobenzaldehyde | 4-(Trifluoromethyl)phenylboronic acid | Pd₂ (dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | Moderate |

This table is a representation of typical conditions and may not reflect specific optimized yields for the target compound.

The choice of the palladium source and the ancillary ligand is paramount for a successful Suzuki-Miyaura coupling. While various palladium(II) salts like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) can be used as pre-catalysts, they are often paired with phosphine (B1218219) ligands that stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle.

Bulky and electron-rich phosphine ligands have been shown to be particularly effective for the coupling of challenging substrates, such as those that are sterically hindered or electronically deactivated. For the synthesis of trifluoromethyl-substituted biphenyls, ligands like SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated high efficacy. thieme-connect.com These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. The use of such advanced ligands can lead to higher yields and allow for reactions to be conducted under milder conditions. thieme-connect.com

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is often rate-limiting, particularly with less reactive aryl chlorides.

Transmetalation: The Pd(II) intermediate reacts with the organoboron species, which is activated by the base. This results in the transfer of the aryl group from the boron atom to the palladium center, forming a new Pd(II) intermediate (Ar-Pd-Ar') and displacing the halide and boronate byproducts.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biphenyl product (Ar-Ar') and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Side reactions can occur, such as the homocoupling of the boronic acid, which is more prevalent with electron-deficient boronic acids and can be influenced by the presence of oxygen. thieme-connect.com

Other Palladium-Catalyzed Approaches (e.g., C-H Arylation)

While the Suzuki-Miyaura coupling is the dominant method, direct C-H arylation has emerged as a powerful alternative for the synthesis of biaryls. This approach avoids the pre-functionalization required for organoboron reagents by directly coupling an aryl halide with a C-H bond of another aromatic ring.

For the synthesis of analogs of this compound, a potential C-H arylation strategy would involve the palladium-catalyzed reaction of a 4-halobenzotrifluoride with benzaldehyde (B42025). This reaction often requires a directing group on the benzaldehyde to achieve regioselectivity, typically at the ortho position. While this method offers atom economy, its application to the synthesis of para-substituted biphenyl aldehydes is less straightforward and may require multi-step processes.

Alternative Synthetic Routes

While palladium-catalyzed reactions are the most common, other synthetic methodologies could potentially be employed for the synthesis of this compound. These routes are generally less direct and may involve harsher reaction conditions or more complex starting materials. Examples could include traditional methods like the Gomberg-Bachmann reaction or the Ullmann reaction, though these often suffer from lower yields and a lack of regioselectivity compared to modern cross-coupling methods. Currently, these alternative routes are not widely utilized for the synthesis of this specific compound due to the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling.

Friedel-Crafts Acylation Strategies for Biphenyl Scaffolds

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. nih.gov In the context of biphenyl synthesis, this reaction can be used to append a carbonyl functional group, which can be a precursor to the final aldehyde. The reaction typically involves treating the biphenyl scaffold with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govbeilstein-journals.org

The mechanism begins with the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. nih.gov This ion then attacks the electron-rich biphenyl ring to form the acylated biphenyl derivative. nih.gov For instance, reacting biphenyl with acetyl chloride and an iron(III) oxide catalyst can produce 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov While direct formylation (introducing a -CHO group) via Friedel-Crafts is often challenging, acylation followed by subsequent reduction steps can provide a viable route to the desired carbaldehyde.

Table 1: Reagents in Friedel-Crafts Acylation of Biphenyls

| Role | Example Reagent | Catalyst | Reference |

|---|---|---|---|

| Substrate | Biphenyl | - | nih.gov |

| Acylating Agent | Acetyl chloride | Fe₂O₃ | nih.gov |

| Acylating Agent | Succinic anhydride | AlCl₃ | nih.gov |

Multi-step Synthesis Protocols

Multi-step syntheses, particularly those employing palladium-catalyzed cross-coupling reactions, represent the most efficient and widely used methods for preparing unsymmetrical biaryls like this compound. orgsyn.orgscribd.comtrine.edu The Suzuki-Miyaura cross-coupling is a prominent example. nih.gov

This methodology involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govorgsyn.org For the target compound, this translates to the coupling of 4-formylphenylboronic acid with a 4-halo-benzotrifluoride (e.g., 4-bromo- or 4-iodobenzotrifluoride). The key advantages of the Suzuki coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary catalysts and starting materials. orgsyn.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.gov

Table 2: Typical Conditions for Suzuki Cross-Coupling to form Biphenyls

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 4-Bromobenzotrifluoride | Electrophilic partner | nih.gov |

| Aryl Boronic Acid | 4-Formylphenylboronic acid | Nucleophilic partner | wikipedia.orgchemicalbook.com |

| Catalyst | Palladium(II) acetate / Triphenylphosphine (B44618) | Forms active Pd(0) species | orgsyn.org |

| Base | Sodium carbonate (Na₂CO₃) | Activates boronic acid | orgsyn.org |

| Solvent | Toluene / Water | Reaction medium | orgsyn.org |

This approach provides a direct and high-yielding route to this compound.

Reductive Activation Strategies

Reductive activation strategies offer alternative, though less common, routes to biphenyl scaffolds by activating otherwise inert C-H or C-C bonds. researchgate.netnih.gov One such method is the direct C-H bond activation of benzene (B151609) to yield biphenyl. This has been demonstrated using a palladium catalyst supported on graphene oxide in the presence of acetic acid and oxygen. rsc.org The reaction proceeds via the formation of a Pd-acetate species which facilitates the C-H bond scission of benzene molecules, leading to the formation of the biphenyl product. rsc.org

Another approach involves the reductive alkylation of biphenyl derivatives under Birch conditions. researchgate.net This reaction uses an alkali metal (like lithium) in liquid ammonia (B1221849) with an alcohol to reduce the aromatic ring, creating anionic species that can react with electrophiles. researchgate.net While powerful, these methods often require specific substrates and harsh conditions, making them less generally applicable for the synthesis of highly functionalized molecules like this compound compared to cross-coupling methods. researchgate.netrsc.org

Synthesis of Key Intermediates

The success of multi-step syntheses relies on the efficient preparation of key building blocks. For this compound, these are primarily halogenated benzaldehydes, boronic acid derivatives, and trifluoromethylated aromatic precursors.

Preparation of Halogenated Benzaldehydes

Halogenated benzaldehydes, such as 4-bromobenzaldehyde, are crucial starting materials. wikipedia.org They are typically synthesized from the corresponding halogenated toluenes. google.com Common methods include:

Side-Chain Halogenation and Hydrolysis : This involves the radical-initiated bromination of 4-bromotoluene (B49008) using N-bromosuccinimide (NBS) to form a benzylic bromide, which is subsequently oxidized to the aldehyde. youtube.com

Direct Oxidation : Toluene derivatives can be partially oxidized to benzaldehydes. One industrial method involves the vapor-phase air oxidation of toluene over a vanadium pentoxide catalyst. google.com Liquid-phase co-oxidation with an aliphatic aldehyde in the presence of a metal catalyst (e.g., cobalt, manganese) is another viable process. google.com

An alternative, modern approach is the deformylative halogenation of aldehydes, which can convert an aldehyde into an alkyl halide under oxidative conditions. nih.gov

Synthesis of Boronic Acid Derivatives

4-Formylphenylboronic acid is a bifunctional molecule that serves as a cornerstone building block in the Suzuki coupling route. wikipedia.orgontosight.ai Its synthesis most commonly begins with 4-bromobenzaldehyde. wikipedia.org Due to the reactivity of the aldehyde group with organometallic reagents, it must first be protected, typically as an acetal (B89532). wikipedia.org

The general synthetic sequence is as follows:

Protection : The aldehyde group of 4-bromobenzaldehyde is protected by reacting it with an alcohol like ethanol in the presence of an acid catalyst to form a diethyl acetal. wikipedia.org

Metalation : The aryl bromide is converted into an organometallic intermediate. This can be achieved by forming a Grignard reagent with magnesium or by lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (-78 °C). wikipedia.org

Borylation : The organometallic intermediate is reacted with a borate (B1201080) ester, such as triisopropyl borate or tri-n-butyl borate. wikipedia.org

Hydrolysis : Acidic work-up hydrolyzes both the boronic ester and the acetal protecting group to yield 4-formylphenylboronic acid. wikipedia.org

High yields (up to 99%) have been reported for this transformation, making it a highly efficient process. wikipedia.org

Table 3: Synthesis Routes for 4-Formylphenylboronic acid

| Starting Material | Key Reagents | Intermediate | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | 1. Ethanol, Acid2. Mg, 1,2-dibromoethane3. Tri-n-butyl borate4. Acidic work-up | Grignard Reagent | 78% | wikipedia.org |

Routes to Trifluoromethylated Aromatic Precursors

The trifluoromethyl (-CF₃) group is a key functional moiety, and its introduction onto an aromatic ring is a critical step. Trifluoromethylated precursors, such as 4-bromobenzotrifluoride, are essential for the Suzuki coupling. google.com

Several methods exist for their synthesis:

Halide Exchange : A widely used industrial process involves the chlorination of a toluene derivative to a benzotrichloride, followed by a halide-exchange reaction with anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like antimony pentachloride. google.com

From Aryl Halides : Aromatic iodides and bromides can be trifluoromethylated using reagents like sodium trifluoroacetate (B77799) in the presence of copper(I) iodide in a dipolar aprotic solvent. researchgate.net

Deoxyfluorination : In some cases, phenols can be converted to trifluoromethyl arenes through multi-step sequences, although this can result in low yields. nih.gov A more recent strategy involves the deoxytrifluoromethylation and subsequent aromatization of cyclohexanone (B45756) precursors. nih.gov

These methods provide access to the necessary trifluoromethylated building blocks for the final assembly of the target molecule. google.comresearchgate.net

Reactions at the Aldehyde Functional Group

The aldehyde group (-CHO) in this compound is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity stems from the polarized carbon-oxygen double bond, where the carbon atom is electron-deficient and thus susceptible to attack by nucleophiles.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. This transformation is a common and synthetically useful reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The reaction mechanism generally involves the initial formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized to the carboxylic acid.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |

Reduction Reactions to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. This reduction is a fundamental transformation and can be accomplished using a variety of reducing agents. The most common laboratory-scale reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It can be used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. The specific alcohol formed depends on the R group of the Grignard reagent used.

The mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation in the workup step yields the final alcohol product.

As discussed in the reduction reactions, hydride donors such as sodium borohydride and lithium aluminum hydride act as nucleophiles, delivering a hydride ion (H⁻) to the carbonyl carbon. This is a classic example of a nucleophilic addition reaction, leading to the formation of an alkoxide intermediate which is then protonated to give the primary alcohol.

Condensation Reactions

Condensation reactions involving aldehydes are crucial for the formation of carbon-carbon double bonds. These reactions typically involve the reaction of the aldehyde with a nucleophilic species, followed by the elimination of a small molecule, usually water.

One of the most well-known condensation reactions is the Knoevenagel condensation . In this reaction, this compound can react with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the aldehyde carbonyl group. The resulting intermediate undergoes dehydration to form a new carbon-carbon double bond. For instance, the reaction with malononitrile would yield 2-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methylene)malononitrile.

Another important condensation reaction is the Wittig reaction . This reaction provides a versatile method for the synthesis of alkenes. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), such as benzyltriphenylphosphonium (B107652) chloride, in the presence of a strong base. The ylide acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

An in-depth analysis of the chemical behavior of this compound reveals the intricate interplay of its constituent functional groups and the biphenyl system. The reactivity of this compound is largely dictated by the powerful electronic effects of the trifluoromethyl and formyl substituents, which influence the outcomes of reactions involving the aromatic core. Mechanistic studies further illuminate how these effects govern reaction pathways and intermediate stability.

Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Biphenyl 4 Carbaldehyde

Steric Effects in Reaction Pathways

The steric profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a critical determinant of its reactivity, influencing both its conformational preferences and the accessibility of its reactive sites. The spatial arrangement of the trifluoromethyl (-CF3) and aldehyde (-CHO) groups on the biphenyl (B1667301) framework introduces distinct steric challenges that govern the pathways of its chemical transformations.

The primary steric considerations for this molecule revolve around two key features: the rotation about the C-C single bond connecting the two phenyl rings and the steric hindrance around the aldehyde functional group.

The biphenyl system is characterized by a torsional or dihedral angle between the planes of the two aromatic rings. For unsubstituted biphenyl, this angle is approximately 45° in the gas phase, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation). researchgate.netlibretexts.orgresearchgate.net

In this compound, the substituents are in the para positions, which minimizes their direct steric clash with each other or with the ortho-hydrogens of the opposing ring. However, the trifluoromethyl group is known to be sterically demanding, with a van der Waals volume comparable to an isopropyl group. uni-muenchen.deresearchgate.net While para-substituents have a less pronounced effect on the dihedral angle compared to ortho-substituents, the bulky nature of the -CF3 group can still influence the rotational barrier and the equilibrium dihedral angle. nih.govresearchgate.net

Computational studies on para-substituted biphenyls suggest that the electronic nature of the substituents can modulate the torsional barrier. researchgate.netiaea.org For this compound, the electron-withdrawing nature of both the -CF3 and -CHO groups will also play a role in the electronic communication between the rings, which in turn affects the potential energy surface of rotation.

Due to the absence of direct experimental data for this compound, the following table provides estimated rotational energy barriers and dihedral angles based on computational studies of biphenyl and its substituted derivatives. semanticscholar.orgresearchgate.net

Table 1: Estimated Conformational Properties of this compound in Comparison to Biphenyl

| Compound | Estimated Dihedral Angle (°) | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | ~45 | ~2.0 |

| This compound | ~40-50 | ~2.5-3.5 |

Note: These values are estimations based on data from analogous substituted biphenyl systems. The actual values may vary.

The aldehyde functional group is a primary site for chemical reactions, particularly nucleophilic additions. The rate and facility of these reactions are highly sensitive to steric hindrance around the carbonyl carbon. numberanalytics.comquora.comquora.comlibretexts.org In aromatic aldehydes, the planar geometry of the benzene (B151609) ring allows for two distinct faces of attack for an incoming nucleophile.

For this compound, the biphenyl moiety itself presents a significant steric impediment. The non-planar (twisted) arrangement of the two phenyl rings means that the trifluoromethyl-substituted ring can sterically shield one face of the aldehyde group, depending on the rotational conformation.

The following table provides a qualitative assessment of how steric hindrance in this compound might affect the relative rates of reaction with nucleophiles of varying sizes, compared to a less hindered aromatic aldehyde like benzaldehyde (B42025).

Table 2: Predicted Relative Reactivity in Nucleophilic Addition Reactions

| Reactant | Nucleophile | Expected Relative Rate vs. Benzaldehyde | Primary Steric Factor |

|---|---|---|---|

| This compound | Small (e.g., CN⁻) | Slightly Slower | General bulk of the biphenyl system |

| This compound | Medium (e.g., CH₃MgBr) | Slower | Increased steric hindrance from the biphenyl framework |

| This compound | Bulky (e.g., (CH₃)₃CMgBr) | Significantly Slower | Severe steric hindrance from the biphenyl moiety and the trifluoromethyl group's influence on conformation |

Note: The expected relative rates are qualitative predictions based on general principles of steric hindrance.

Steric effects are also crucial in other potential reactions of this compound. For instance, in reactions involving the aromatic rings, such as electrophilic aromatic substitution, the existing substituents will direct incoming electrophiles. While the directing effects are primarily electronic, the steric bulk of the entire molecule can influence the regioselectivity, particularly for substitution at the ortho-positions to the biphenyl linkage.

In transition metal-catalyzed cross-coupling reactions used to synthesize this molecule (e.g., Suzuki coupling), steric hindrance can play a decisive role. gre.ac.uknih.govresearchgate.net The coupling of a boronic acid derivative of one ring with a halide of the other is sensitive to the steric bulk of the substituents on both coupling partners. The presence of the trifluoromethyl and formyl groups, even in the para positions, can influence the efficiency of the catalytic cycle.

Applications in Medicinal Chemistry and Drug Discovery

As a Building Block for Pharmaceutical Synthesis

4'-Trifluoromethyl-biphenyl-4-carbaldehyde serves as a versatile intermediate and foundational building block in the synthesis of complex organic molecules for pharmaceutical applications. chemimpex.comchemimpex.com A key strategy in modern drug design involves the modification of molecular scaffolds with specific chemical groups to improve biological and physicochemical properties. scilit.com This compound provides a robust scaffold that can be elaborated upon to create diverse libraries of potential drug candidates. Its aldehyde functional group is particularly useful, as it can readily participate in a variety of chemical reactions, such as condensations and oxidations, to build more complex structures. chemimpex.com

The design of new drugs often relies on starting with a core structure known to have favorable properties, which is then modified to enhance interactions with biological targets or to improve its pharmacokinetic profile. scilit.com this compound is utilized as such a core structure in the design of novel compounds. chemimpex.com The biphenyl (B1667301) framework provides a semi-rigid backbone that can position other functional groups in specific spatial orientations to interact with protein binding sites. The presence of the trifluoromethyl group is a deliberate design choice, intended to bestow advantageous properties upon the final molecule from the very beginning of the synthetic process. scilit.comnih.gov Researchers leverage this intermediate in the development of new compounds, particularly in medicinal chemistry, where it contributes to the rational design of potent drug candidates. chemimpex.comchemimpex.com

This compound is a key intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. chemimpex.com Its utility has been noted in the development of molecules targeting various conditions, including neurological disorders. chemimpex.com The aldehyde group serves as a reactive handle for chemists to attach other molecular fragments, enabling the construction of larger, more intricate bioactive molecules. The process of designing and synthesizing molecules that can interact with specific biological targets is fundamental to drug development, and intermediates like this compound are crucial to this endeavor. beilstein-journals.org

Derivatives and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For biphenyl compounds, SAR investigations are frequently performed to optimize their therapeutic potential. mdpi.com These studies typically require the synthesis of a series of related compounds, or analogues, to determine which structural features are essential for activity.

The synthesis of analogues based on the this compound scaffold involves systematically altering its structure. Modifications can be made by reacting the aldehyde group to form different functionalities or by adding or changing substituents on either of the phenyl rings. For instance, in SAR studies of other biphenyl series, researchers have explored how adding various electron-donating or electron-withdrawing groups influences inhibitory activity. nih.gov One study on biphenyl-3-yl esters found that substitutions at the meta-position of the distal phenyl ring yielded more potent inhibitors compared to those at the para-position. acs.org Such systematic modifications allow chemists to map the steric, electronic, and lipophilic requirements of the target receptor, guiding the design of more potent and selective molecules.

The trifluoromethyl (-CF3) group is not a passive component of the scaffold; it exerts a profound influence on the molecule's properties. nih.gov Its inclusion is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. mdpi.com

Biological Activity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.comwechemglobal.com This can lead to stronger binding affinity and increased potency. mdpi.com For example, a study on isoxazole-based anticancer agents found that the trifluoromethylated analogue was nearly eight times more active than its non-fluorinated counterpart. nih.gov

Metabolic Stability: A primary challenge in drug development is metabolic degradation, where the body's enzymes break down a drug, reducing its half-life. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic attack. mdpi.com Introducing a -CF3 group at a potential metabolic hotspot can block this degradation, thereby increasing the molecule's stability and duration of action in the body. mdpi.comwechemglobal.com

| Property | Impact of Trifluoromethyl (-CF3) Group |

| Biological Activity | Can significantly increase potency and binding selectivity. nih.govmdpi.com |

| Metabolic Stability | Enhances resistance to metabolic degradation, increasing half-life. mdpi.comwechemglobal.com |

| Lipophilicity | Increases lipophilicity, affecting absorption and distribution. nih.govmdpi.com |

| Binding Interactions | Strong electron-withdrawing nature alters molecular electronics, potentially improving target binding. mdpi.comwechemglobal.com |

Table: Comparative Activity of a Trifluoromethylated vs. Non-Trifluoromethylated Analogue

| Compound | Structure | Anti-Cancer Activity (IC50) against MCF-7 cells |

|---|---|---|

| Analogue 14 (Non-Trifluoromethylated) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 μM nih.gov |

| Analogue 2g (Trifluoromethylated) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 μM nih.gov |

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. nih.govmdpi.comresearchgate.net

This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, which is essential for oral bioavailability (the fraction of an administered dose that reaches systemic circulation). mdpi.com By fine-tuning lipophilicity through the inclusion of a -CF3 group, medicinal chemists can optimize a molecule's pharmacokinetic behavior to ensure it reaches its target in the body at a sufficient concentration to exert its therapeutic effect. nih.govwechemglobal.com Therefore, the use of the this compound building block provides a strategic advantage in developing drug candidates with potentially improved bioavailability. nih.gov

Specific Pharmacological Targets and Mechanisms of Action

The versatility of the aldehyde group in this compound allows for its chemical modification into a wide array of derivatives, which have been investigated for their interactions with various biological targets. The trifluoromethyl group often enhances the potency and metabolic stability of these derivatives, making this scaffold attractive for medicinal chemists.

Modulation of Enzyme Activity

Derivatives of this compound have been explored as inhibitors of several classes of enzymes. The biphenyl scaffold allows for the positioning of substituents in a manner that can lead to specific interactions with the active sites of enzymes.

One area of investigation has been the development of angiotensin-converting enzyme (ACE) inhibitors. While not directly synthesized from the carbaldehyde, trifluoromethyl-containing analogues of captopril (B1668294) have demonstrated potent ACE inhibition. This highlights the potential of incorporating the trifluoromethyl-biphenyl moiety into structures designed to target this key enzyme in the regulation of blood pressure. The trifluoromethyl group can contribute to enhanced binding affinity and hydrophobicity, which are important factors for potent enzyme inhibition.

Furthermore, the trifluoromethylphenyl moiety is a key component in certain Raf kinase inhibitors . For instance, the drug Sorafenib, which contains a trifluoromethylphenyl group, is a potent inhibitor of Raf kinase, a critical enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer. While not a direct derivative, the structural motif's presence in successful kinase inhibitors underscores the value of the 4'-trifluoromethyl-biphenyl scaffold in designing new enzyme-targeted therapies.

Receptor Interactions and Ligand Design

The this compound scaffold has been utilized in the design of ligands for various receptors. The biphenyl structure provides a rigid framework that can be functionalized to achieve specific receptor interactions, while the trifluoromethyl group can influence binding affinity and selectivity.

An example of this application is in the development of ligands for the μ-opioid receptor . Although not a direct derivative, the design of novel analgesics has incorporated similar structural features. The biphenyl group can serve as a scaffold to orient pharmacophoric elements correctly for optimal interaction with the receptor's binding pocket. The trifluoromethyl group, with its strong electron-withdrawing nature, can modulate the electronic properties of the molecule, potentially leading to altered receptor activation or antagonism.

Role in Drug Design and Discovery

This compound is a valuable starting material in the drug discovery process due to its synthetic tractability and the advantageous properties conferred by its structural components. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including the synthesis of Schiff bases, chalcones, and heterocyclic compounds, which are all important classes of bioactive molecules.

The trifluoromethyl group is a particularly prized substituent in medicinal chemistry. Its incorporation into drug candidates can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and binding to its target.

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

The biphenyl core provides a rigid and extended structure that can be used to span binding sites on proteins. It also offers multiple points for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.

The table below summarizes the key contributions of the structural features of this compound to drug design.

| Structural Feature | Contribution to Drug Design |

| Aldehyde Group | Versatile synthetic handle for creating diverse derivatives (e.g., Schiff bases, chalcones). |

| Biphenyl Scaffold | Provides a rigid framework for orienting functional groups and allows for multiple points of modification. |

| Trifluoromethyl Group | Enhances metabolic stability, increases lipophilicity, modulates pKa, and influences molecular conformation. |

Applications in Materials Science

Development of Advanced Polymers and Coatings

The integration of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde into polymer structures is a key strategy for developing high-performance materials. Its biphenyl (B1667301) structure provides rigidity and thermal stability, while the trifluoromethyl group enhances chemical resistance and modifies surface properties.

The incorporation of this compound into polymer backbones, such as polyimides, is instrumental in creating materials with exceptional thermal stability and chemical resilience. chemimpex.com The trifluoromethyl group is highly electronegative and stable, which helps to protect the polymer chains from chemical attack and thermal degradation. chemimpex.combeilstein-journals.org Fluorinated polyimides, for example, are known for their high thermal stability, with decomposition temperatures often exceeding 500°C. bohrium.com The strong carbon-fluorine bonds and the bulkiness of the -CF3 group can shield the polymer backbone, leading to materials that can withstand harsh operating conditions, making them suitable for applications in the aerospace and electronics industries. chemimpex.combohrium.comresearchgate.net

Key Properties Conferred by the Trifluoromethyl Group:

| Property | Description |

|---|---|

| Thermal Stability | The high energy of the C-F bond increases the temperature required to break down the polymer structure. |

| Chemical Resistance | The fluorine atoms create a low-energy, non-stick surface that is resistant to solvents, acids, and bases. |

| Low Dielectric Constant | The presence of fluorine lowers the polarizability of the polymer, which is a crucial property for microelectronics. bohrium.com |

| Hydrophobicity | The -CF3 group repels water, leading to low moisture absorption in the resulting polymers. bohrium.com |

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Biphenyl derivatives are widely used in the development of organic electronics due to their favorable charge-transport properties and high triplet energies. nih.govacs.org While specific performance data for this compound in OLEDs is not extensively detailed in dedicated studies, its structural motifs are characteristic of materials used as hosts in phosphorescent OLEDs (PhOLEDs) or as components in thermally activated delayed fluorescence (TADF) emitters. researchgate.net The biphenyl core provides a wide bandgap and high triplet energy, which is essential for hosting blue phosphorescent emitters and preventing energy back-transfer. nih.govacs.org

The fluorescence of biphenyl derivatives is a well-documented phenomenon. nih.gov The introduction of a trifluoromethyl group can significantly influence these properties. The -CF3 group is an electron-withdrawing group that can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the emission wavelength and quantum yield. aip.org

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for materials used in OLEDs. For trifluoromethyl-substituted aromatic compounds, the quantum yield can be influenced by factors such as the position of the substituent and the excitation wavelength. aip.orgaip.org While some fluorinated compounds exhibit high quantum yields, the presence of heavy atoms or specific molecular geometries can also promote intersystem crossing to the triplet state, a process that can quench fluorescence but is useful in phosphorescent or TADF applications. aip.orgchemrxiv.org

Fluorinated compounds are of paramount importance in the design of modern liquid crystal displays (LCDs). The inclusion of fluorine atoms, particularly the trifluoromethyl group, into the molecular structure of liquid crystals can significantly modify their mesomorphic and electro-optical properties. nih.gov this compound serves as a valuable precursor for the synthesis of such advanced liquid crystals. tcichemicals.com

The biphenyl core provides the necessary structural anisotropy (rod-like shape) for the formation of liquid crystalline phases. The terminal -CF3 group influences several key parameters:

Dielectric Anisotropy (Δε): It can enhance the positive dielectric anisotropy, which is crucial for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.

Mesophase Stability: It can affect the temperature range over which the liquid crystal phases (e.g., nematic, smectic) are stable. mdpi.commdpi.com

Viscosity and Response Times: Fluorination can lead to lower viscosity, enabling faster switching times for the display.

The aldehyde functional group provides a convenient point for chemical modification, allowing for the extension of the molecular core and the addition of terminal alkyl or alkoxy chains to fine-tune the liquid crystalline properties. mdpi.com

Precursor for Organic Frameworks

The precise and predictable assembly of molecular building blocks into highly ordered, porous structures is a major goal in materials chemistry. This compound, with its defined geometry and reactive aldehyde groups, is an ideal candidate for constructing such materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. researchgate.net Their synthesis relies on reversible reactions that allow for error correction and the formation of highly ordered structures. The condensation reaction between aldehydes and amines to form imine linkages is one of the most common and robust methods for synthesizing COFs. researchgate.netgoogle.com

In this context, this compound can act as a linear, C2-symmetric building block or "linker". When reacted with multitopic amines (e.g., trigonal C3-symmetric or tetrahedral C4-symmetric amines), it can form two-dimensional (2D) or three-dimensional (3D) COF networks. nih.govunt.edu The aldehyde groups of the compound react with the amine groups of a complementary building block to form a periodic, porous framework held together by imine bonds. ugent.be

The properties of the resulting COF can be tuned by the choice of building blocks. The use of this compound as a linker would result in a COF with the following features:

Defined Porosity: The length of the biphenyl linker dictates the pore size of the resulting framework.

High Stability: Imine-linked COFs are known for their high thermal and chemical stability. researchgate.net

Functionality: The trifluoromethyl groups would be periodically decorating the walls of the COF pores, imparting hydrophobicity and potentially creating specific binding sites for gas separation or sensing applications. rsc.org

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tailored by carefully selecting the metal nodes and organic linkers. The incorporation of fluorinated ligands, such as those derived from this compound, is a strategy to impart specific properties to the resulting MOF, including increased hydrophobicity and modified electronic characteristics.

Despite the potential utility of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid as a ligand for MOF synthesis, detailed research findings and specific examples of MOFs constructed from this particular ligand are not extensively reported in publicly accessible scientific literature. General principles of MOF design and synthesis suggest that this ligand could be employed with various metal ions (e.g., zinc, copper, zirconium, lanthanides) to form porous crystalline structures. The biphenyl backbone provides rigidity and length to the linker, which is a key factor in creating porous frameworks.

The synthesis of such MOFs would typically involve a solvothermal reaction, where the metal salt and the 4'-Trifluoromethyl-biphenyl-4-carboxylic acid ligand are heated in a high-boiling point solvent. The resulting crystalline product would then be characterized using techniques such as single-crystal X-ray diffraction to determine its structure, and gas sorption analysis to measure its surface area and porosity.

Due to the lack of specific research data on MOFs synthesized from 4'-Trifluoromethyl-biphenyl-4-carboxylic acid, a detailed data table of research findings cannot be provided at this time. The table below is a general representation of the type of data that would be collected and reported for such a material if it were synthesized and characterized.

Hypothetical Data for a MOF based on 4'-Trifluoromethyl-biphenyl-4-carboxylate

| Property | Value |

|---|---|

| MOF Designation | User-Definable |

| Metal Node | User-Definable |

| Organic Linker | 4'-Trifluoromethyl-biphenyl-4-carboxylate |

| Crystal System | User-Definable |

| Space Group | User-Definable |

| Unit Cell Parameters | User-Definable |

| BET Surface Area | User-Definable |

| Pore Volume | User-Definable |

| Key Application | User-Definable |

Further experimental research is required to synthesize and characterize MOFs based on this specific trifluoromethyl-functionalized biphenyl carboxylate ligand to fully understand their structure-property relationships and potential applications in materials science.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary information.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton and the aromatic protons on the two phenyl rings. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group.

The aromatic region of the ¹H NMR spectrum would be more complex, showing a set of doublets and multiplets between 7.0 and 8.5 ppm. The protons on the benzaldehyde (B42025) ring are influenced by the electron-withdrawing aldehyde group, while the protons on the trifluoromethyl-substituted ring are affected by the -CF₃ group. Specifically, the protons ortho to the aldehyde group would be the most deshielded on that ring. On the other ring, the protons ortho to the trifluoromethyl group would also experience significant deshielding. For comparison, in the related compound 4'-methyl-4-trifluoromethyl-biphenyl, the aromatic protons appear as doublets at approximately 7.87, 7.80, 7.64, and 7.33 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 190-195 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a typical chemical shift around 120-130 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbon atoms directly bonded to the electron-withdrawing trifluoromethyl and aldehyde groups, as well as the biphenyl (B1667301) linkage carbons, will have distinct chemical shifts that are crucial for complete assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aldehyde Proton | ¹H | 9.8 - 10.1 | Singlet (s) | Highly deshielded due to the carbonyl group. |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets (m) | Complex splitting pattern due to coupling between protons on both rings. |

| Aldehyde Carbon | ¹³C | 190 - 195 | Singlet (s) | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Trifluoromethyl Carbon | ¹³C | 120 - 130 | Quartet (q) | Splitting due to one-bond coupling with three fluorine atoms. |

| Aromatic Carbons | ¹³C | 120 - 150 | - | Includes signals for all aromatic carbons, with varying chemical shifts based on their electronic environment. |

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated organic compounds. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of the -CF₃ group is sensitive to its electronic environment. nih.gov In aromatic systems, the trifluoromethyl group typically resonates in the region of -60 to -65 ppm relative to a CFCl₃ standard. This characteristic chemical shift provides unambiguous evidence for the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The molecular formula for this compound is C₁₄H₉F₃O. achemblock.com The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements, is 250.060550 Da. chemspider.com An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₃O |

| Calculated Monoisotopic Mass | 250.060550 Da |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band between 1690 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹.

The presence of the aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically observed in the range of 1100-1350 cm⁻¹. These intense bands are often a prominent feature of the IR spectrum for fluorinated compounds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aldehyde C-H | Stretching | 2700 - 2900 | Weak |

| Aldehyde C=O | Stretching | 1690 - 1715 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-F | Stretching | 1100 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. wikipedia.org

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated biphenyl system and the carbonyl group. For benzene (B151609), these transitions occur at 180, 200, and 255 nm. wikipedia.org In the biphenyl system, the extended conjugation shifts these absorption bands to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These are typically lower-intensity absorptions that arise from the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group.

The conjugation between the two phenyl rings is a critical factor influencing the position of the absorption maximum (λmax). The degree of conjugation is directly related to the dihedral angle between the rings; a more planar conformation allows for greater π-orbital overlap, leading to a more delocalized system and an absorption at a longer wavelength. Substituents on the biphenyl rings can also modulate the electronic transitions. In analogous fluorinated biphenyl compounds, absorption maxima have been observed in the range of 256 to 316 nm, indicating a continuous pattern of conjugation. acs.org The electron-withdrawing nature of both the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups influences the energy levels of the molecular orbitals, thereby affecting the energy and intensity of these electronic transitions.

Computational Chemistry Studies

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into molecular structure, reactivity, and electronic properties that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. birmingham.ac.uknih.gov For this compound, DFT calculations are invaluable for analyzing its molecular orbitals, predicting reaction sites, and understanding its conformational preferences.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's electronic behavior. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is particularly important; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov In substituted biphenyls, the nature of the substituent groups has a significant influence on the HOMO-LUMO gap. figshare.com For this compound, the strongly electron-withdrawing trifluoromethyl and carbaldehyde groups are expected to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO. This would likely result in a relatively small HOMO-LUMO energy gap, suggesting the molecule is chemically reactive. In a study of a similar compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a soft and highly reactive molecule.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound Class |

|---|---|---|---|---|

| S-benzyl dithiocarbazate derivative | -7.28 | -4.92 | 2.36 | Aromatic Schiff Base nih.gov |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | N/A | N/A | 3.97 | Substituted Biphenyl |

DFT calculations can effectively predict the regioselectivity of chemical reactions by identifying the most probable sites for electrophilic and nucleophilic attack. This is often accomplished through the analysis of Molecular Electrostatic Potential (MEP) maps and Fukui functions. semanticscholar.org

The MEP map visualizes the charge distribution across the molecule. For this compound:

Nucleophilic Attack: The carbonyl carbon of the aldehyde group is electron-deficient due to the high electronegativity of the oxygen atom. This creates a region of positive electrostatic potential, making it the primary site for attack by nucleophiles.

Electrophilic Attack: The carbonyl oxygen possesses lone pairs of electrons and thus represents a region of high electron density and negative electrostatic potential, making it susceptible to attack by electrophiles.

The electron-withdrawing substituents (-CHO and -CF₃) decrease the electron density on the aromatic rings, deactivating them towards electrophilic aromatic substitution compared to unsubstituted biphenyl.

The conformation of biphenyl and its derivatives is defined by the dihedral (or torsional) angle between the planes of the two aromatic rings. This angle results from a balance between two opposing factors: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted, non-planar conformation, and π-conjugation, which is maximized in a planar conformation.

For unsubstituted biphenyl, the equilibrium dihedral angle is about 44.4° in the gas phase. researchgate.net In solution, the angle is reported to be around 32°, while in the solid crystalline state, the molecule can be forced into a planar conformation by crystal packing forces. rsc.org DFT calculations for unsubstituted biphenyl predict a dihedral angle between 39° and 42.5°. researchgate.net For 4,4'-disubstituted biphenyls like the target molecule, steric hindrance at the inter-ring junction is minimal. Therefore, the dihedral angle is primarily governed by the electronic effects of the substituents and the medium. It is expected to have a non-planar conformation with a dihedral angle similar to that of unsubstituted biphenyl.

| Compound | Dihedral Angle (°) | Method/Phase | Reference |

|---|---|---|---|

| Biphenyl | 44.4 ± 1.2 | Electron Diffraction (Gas) | researchgate.net |

| Biphenyl | 32 ± 2 | Solution | rsc.org |

| Biphenyl | 0 | Crystal | rsc.org |

| Biphenyl | 39 - 42.5 | DFT Calculation | researchgate.net |

| 4-methylbiphenyl | 37 | Amorphous Solid | westmont.edu |

| 2,2'-dimethylbiphenyl | 87 | Solid (Calculated) | westmont.edu |

Molecular Modeling and Steric Maps

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and conformational flexibility. The central biphenyl core is subject to torsional rotation around the central carbon-carbon single bond, and the energetic barrier to this rotation is influenced by the nature and size of the substituents on the phenyl rings. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to calculate the potential energy surface associated with this rotation and to identify the most stable conformations. The presence of the trifluoromethyl group (-CF3) and the carbaldehyde group (-CHO) significantly impacts the molecule's geometry and electronic properties.

Computational studies on substituted biphenyls have shown that the torsional barriers to isomerization can be accurately calculated using various density functionals, providing insight into the conformational dynamics. rsc.org These models help in understanding how the interplay of steric and electronic effects dictates the molecule's preferred three-dimensional structure, which is fundamental to its reactivity and biological activity.

Below is a table summarizing key computational parameters often evaluated in molecular modeling studies of such compounds.

| Computational Parameter | Description | Relevance to this compound |

| Dihedral Angle (Φ) | The angle between the two phenyl rings of the biphenyl core. | Determines the overall shape (planarity vs. twist) of the molecule, influencing its ability to fit into binding sites. |

| Rotational Energy Barrier | The energy required to rotate one phenyl ring relative to the other around the central C-C bond. | Indicates the conformational flexibility of the molecule at a given temperature. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Reveals regions of positive and negative charge, which are crucial for predicting non-covalent interactions with other molecules. nih.gov |

| Steric Hindrance | The spatial congestion caused by the atoms or groups of atoms in a molecule. | The trifluoromethyl group contributes significantly to steric bulk, which can influence binding affinity and selectivity. nih.govepfl.ch |

Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking simulations are invaluable for predicting the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein or nucleic acid.

While specific docking studies on this compound are not extensively reported in the available literature, the biphenyl scaffold is a common motif in many biologically active compounds. researchgate.netunifi.it Docking studies on analogous biphenyl derivatives have provided insights into the types of interactions these molecules can form with protein targets. These interactions are often a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds (in the case of fluorinated compounds).

The trifluoromethyl group can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonds, which can enhance binding affinity and selectivity. mdpi.com The carbaldehyde group, with its polar carbonyl moiety, can act as a hydrogen bond acceptor. Docking simulations of biphenyl derivatives into the active sites of enzymes like kinases have demonstrated the importance of these interactions for potent inhibition. nih.gov

The general process of a docking simulation for a compound like this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from a protein data bank.

Docking Calculation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor, and a scoring function is used to estimate the binding affinity for different poses.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

The results of such simulations can provide hypotheses about the potential biological targets of this compound and guide the design of future experimental studies. The table below outlines the key aspects of docking simulations.

| Docking Simulation Aspect | Description | Potential Application to this compound |

| Binding Affinity (Scoring Function) | A numerical score that estimates the strength of the interaction between the ligand and the receptor. | To rank potential biological targets and to compare the binding of different analogs. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | To visualize how the molecule fits into the active site and to identify key interacting residues. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The carbaldehyde oxygen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The biphenyl rings and the trifluoromethyl group can engage in hydrophobic interactions. |

| Halogen Bonds | Non-covalent interactions involving a halogen atom (fluorine in the -CF3 group). | The fluorine atoms of the trifluoromethyl group can potentially form halogen bonds with electron-rich atoms in the binding site. |

Catalytic Applications of 4 Trifluoromethyl Biphenyl 4 Carbaldehyde Derivatives

Ligands in Metal-Catalyzed Reactions

The structural framework of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde serves as a versatile platform for the synthesis of chiral ligands. These ligands, upon coordination with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction. The biphenyl (B1667301) backbone provides conformational rigidity, while the trifluoromethyl group can modulate the electronic nature of the ligand and engage in non-covalent interactions, further enhancing enantioselectivity.

Asymmetric Hydrogenation

In the field of asymmetric hydrogenation, chiral ligands derived from biphenyl structures have demonstrated remarkable efficacy. While direct derivatization of this compound for this purpose is an area of ongoing research, analogous structures highlight the potential of this compound class. For instance, the axially chiral 4,4',6,6'-tetrakis-trifluoromethyl-biphenyl-2,2'-diamine (TF-BIPHAM) has been successfully employed in the synthesis of bis(aminophosphine) ligands. These ligands, when complexed with rhodium, have proven to be highly effective in the asymmetric hydrogenation of α-aryl enamides and α-dehydroamino acid esters. The presence of the trifluoromethyl groups is crucial for achieving high enantioselectivity in these transformations.

The general approach involves the conversion of the carbaldehyde functionality into a coordinating group, such as a phosphine (B1218219) or an amine, and subsequent resolution to obtain the enantiomerically pure ligand. The resulting metal-ligand complex then acts as a chiral catalyst.

Table 1: Asymmetric Hydrogenation using TF-BIPHAM-derived Ligands

| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

|---|---|---|

| α-Aryl Enamide | 1 | >99 |

This table presents illustrative data based on analogous biphenyl systems to demonstrate the potential of trifluoromethylated biphenyl ligands in asymmetric hydrogenation.

Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The development of chiral ligands that can effectively control the regioselectivity and enantioselectivity of this reaction is a key area of research. While specific applications of ligands directly derived from this compound in AAA are not extensively documented in publicly available research, the structural motif is highly relevant.

Chiral phosphine ligands are commonly employed in palladium-catalyzed AAA. The synthesis of such ligands often involves the introduction of phosphine groups onto a chiral backbone. The aldehyde functionality of this compound could, in principle, be transformed into a phosphine-containing moiety. The electronic properties conferred by the trifluoromethyl group could influence the stability and reactivity of the palladium-allyl intermediate, thereby impacting the efficiency and selectivity of the alkylation reaction.

Precursors for Novel Catalytic Systems

Beyond its use in the direct synthesis of chiral ligands, this compound can serve as a precursor for the development of more complex and novel catalytic systems. The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with catalytic activity.

For example, the aldehyde could be used as a building block in the synthesis of chiral organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the biphenyl scaffold offers a robust framework for the design of new catalysts. The trifluoromethyl group can enhance the stability and modulate the acidity or basicity of nearby functional groups, which is often critical for the catalytic cycle.

Furthermore, this compound can be a starting material for the synthesis of larger, multidentate ligand systems. Such ligands can coordinate to metal centers in a well-defined manner, creating highly organized catalytic pockets that can lead to exceptional levels of stereocontrol. The development of such systems is at the forefront of catalyst design, and the unique electronic and steric properties of this compound make it an attractive starting point for these endeavors.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of biphenyl (B1667301) scaffolds, the core of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, has a rich history, evolving from early methods like the Wurtz-Fittig reaction to more sophisticated transition-metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura, Negishi, and Stille couplings are now standard methods for creating the crucial carbon-carbon bond between the two phenyl rings. rsc.org

Future research will likely focus on refining these methodologies to enhance efficiency, reduce costs, and improve the environmental footprint. Key areas of exploration include:

Novel Catalysts: Development of more active and robust catalysts is a primary goal. This includes exploring catalysts based on less expensive metals than palladium or developing highly effective palladium catalysts, such as those on porous carbon nanospheres (Pd/CNS), which offer high efficacy at a lower cost. rsc.org Nickel-based catalysts, for instance, have shown promise in facilitating coupling reactions between aryl zinc chlorides and haloarenes, offering an alternative to palladium. rsc.org

Advanced Coupling Techniques: While the Suzuki-Miyaura reaction is widely used for synthesizing fluorinated biphenyl compounds, researchers continue to explore other powerful coupling reactions. rsc.orgacs.org Methodologies like the Negishi cross-coupling, which uses organozinc reagents, and the Stille coupling, involving organostannanes, offer alternative routes that may be advantageous for specific substrates or functional group tolerances. rsc.org

Direct C-H Arylation: A significant advancement would be the widespread adoption of direct C-H arylation methods. These reactions bypass the need to pre-functionalize one of the aromatic rings (e.g., as a boronic acid or organohalide), creating a more atom-economical and streamlined synthetic process.

Photocatalysis and electrocatalysis: The use of light or electricity to drive chemical reactions offers mild and highly selective ways to form C-C bonds. nih.gov Photocatalytic methods, for example, can enable the fluorination of bioactive molecules under gentle conditions using light-emitting diodes (LEDs). nih.gov

| Synthetic Method | Catalyst/Reagent Type | Key Advantage |

| Suzuki-Miyaura Coupling | Palladium complexes, Aryl boronic acids | High functional group tolerance, commercial availability of reagents. acs.org |

| Negishi Cross-Coupling | Nickel or Palladium salts, Organozinc reagents | High reactivity and selectivity. rsc.org |

| Stille Coupling | Palladium complexes, Organostannanes | Tolerant of a wide variety of functional groups. rsc.org |